molecular formula C8H20Cl2N2 B13845356 1-Ethyl-3,3-dimethylpiperazine;dihydrochloride

1-Ethyl-3,3-dimethylpiperazine;dihydrochloride

Cat. No.: B13845356
M. Wt: 215.16 g/mol
InChI Key: GOQFPXKUPWRKHZ-UHFFFAOYSA-N
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Description

1-Ethyl-3,3-dimethylpiperazine;dihydrochloride is a chemical compound with the molecular formula C8H18N2.2ClH. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl-3,3-dimethylpiperazine;dihydrochloride typically involves the alkylation of piperazine derivatives. One common method includes the reaction of 1-ethylpiperazine with methyl iodide under basic conditions to yield 1-ethyl-3,3-dimethylpiperazine. This intermediate is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to obtain the desired dihydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-3,3-dimethylpiperazine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to its parent amine.

    Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

1-Ethyl-3,3-dimethylpiperazine;dihydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reagent in biochemical assays and studies involving nitrogen-containing heterocycles.

    Medicine: This compound is explored for its potential therapeutic properties, including its use as an intermediate in drug synthesis.

    Industry: It is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-Ethyl-3,3-dimethylpiperazine;dihydrochloride involves its interaction with various molecular targets. The nitrogen atoms in the piperazine ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and chemical reactions. The exact pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Methylpiperazine: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethylpiperazine: Lacks the additional methyl groups on the piperazine ring.

    3,3-Dimethylpiperazine: Similar but without the ethyl group.

Uniqueness

1-Ethyl-3,3-dimethylpiperazine;dihydrochloride is unique due to the presence of both ethyl and dimethyl groups on the piperazine ring. This structural configuration imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-ethyl-3,3-dimethylpiperazine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-4-10-6-5-9-8(2,3)7-10;;/h9H,4-7H2,1-3H3;2*1H

InChI Key

GOQFPXKUPWRKHZ-UHFFFAOYSA-N

Canonical SMILES

CCN1CCNC(C1)(C)C.Cl.Cl

Origin of Product

United States

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